- Removal of water - a factor influencing the synthesis of alkynes in a phase-transfer catalyzed β-elimination reactionPolish Journal of Chemistry, 2008, 82(5), 1051-1057,
Cas no 917-92-0 (3,3-Dimethyl-1-butyne)
3,3-Dimethyl-1-butyne structure
3,3-Dimethyl-1-butyne Properties
Names and Identifiers
-
- 3,3-Dimethyl-1-butyne
- 3-3'-Dimethyl-1-Butyne
- (CH3)3CCequivCH
- 3,3,3-Trimethylpropyne
- 3,3-dimethyl-but-1-yne
- 3,3-Dimethylbutyne
- 1-BUTYNE, 3,3-DIMETHYL-
- 1,2-DIMETHYL-1,4-CYCLOHEXADIENE
- 3,3-DIMETHYLBUTYNE-1
- TERT-BUTYLACETYLENE
- T-BUTYL ACETYLENE
- 3,3-DIMETHYL-1-BUTYNE(INTERMEDIATE OF TERBINAFINE)
- 1-Butyne, 3,3-dimethyl- (6CI, 8CI, 9CI)
- 3,3-DIMETHYL-1-BUTYNE(TERT-BUTYLACETYLENE)
- TERT-BUTYLETHYNE
- 3,3-dimethylbut-1-yne
- : 3,3-Dimethyl-1-butyne
- 3,3-Dimethyl-1-butyne (ACI)
- 2,2-Dimethyl-3-butyne
- Neohexyne
- EN300-83192
- MFCD00008852
- DTXCID20161162
- PX4NL23U52
- J-511081
- 3,3-Dimethylbutyne-1
- CHEMBL1908221
- t-butyl acetylene
- 3,3-DIMETHYLBUTYNE
- 3.3-dimethyl-1-butyne
- (CH3)3CC.$.CH
- EC 213-035-3
- EINECS 213-035-3
- B1114
- 3,3-dimethyl- 1-butyne
- 3,3-Dimethyl-1-Butyne
- DTXSID70238671
- F15435
- DB-006265
- NS00005046
- t-Butylacetylene
- AKOS015841094
- 917-92-0
- tert-butyl acetylene
- UNII-PX4NL23U52
- A844068
- BDBM50027798
- tert-butylacetylide
- 51730-68-8
- 1-Butyne, 3,3-dimethyl-
- 3,3Dimethylbutyne
- 3, 3-dimethyl-but-1-yne
- F0001-2465
- 3,3-Dimethyl-1-butyne, 98%
- tert-butylacetyiene
- 1-BUTYNE,3,3-DIMETHYL-
- tertbutylacetylene
- 2,2-dimethyl-but-3-yne
- 3,3-dimethyl-but-l-yne
- +Expand
-
- MFCD00008852
- PPWNCLVNXGCGAF-UHFFFAOYSA-N
- 1S/C6H10/c1-5-6(2,3)4/h1H,2-4H3
- C#CC(C)(C)C
- 1697100
Computed Properties
- 82.07825g/mol
- 0
- 2.2
- 0
- 0
- 1
- 82.07825g/mol
- 82.07825g/mol
- 0Ų
- 6
- 73.9
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 1.66570
- 0.00000
- n20/D 1.374(lit.)
- Miscible with chloroform, benzene and toluene. Immiscible with water.
- 38°C
- −78 °C (lit.)
- 7.88 psi ( 20 °C)
- Fahrenheit: -13 ° f
Celsius: -25 ° c - liquid
- Stable, but highly flammable. Readily forms explosive mixtures with air. Note low flash point.
- Not determined
- Sensitive to heat
- 0.667 g/mL at 25 °C(lit.)
3,3-Dimethyl-1-butyne Security Information
- GHS02 GHS07
- 3
- 3
- S3-S16-S26-S33-S7/9
- I
- R12; R36/37/38
- F
- UN 3295 3/PG 2
- H224,H315,H319,H335
- P210,P261,P305+P351+P338
- dangerous
- 0-10°C
- II
- 12-36/37/38
- Danger
- 3
3,3-Dimethyl-1-butyne Customs Data
- 2942000000
-
China Customs Code:
2942000000
3,3-Dimethyl-1-butyne Price
3,3-Dimethyl-1-butyne Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2,5-Dimethyl-2,5-hexanediol , Trioctylmethylammonium chloride Solvents: Xylene ; reflux; reflux
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- A new and practical synthesis of vinyl dichlorides via a non-Wittig-type approachTetrahedron Letters, 2000, 41(21), 4007-4009,
Synthetic Circuit 6
Reaction Conditions
Reference
- Vinyl triflates in synthesis. I. tert-ButylacetyleneJournal of Organic Chemistry, 1974, 39(4), 581-2,
Synthetic Circuit 7
Reaction Conditions
Reference
- Small rings. 38. Tetra-tert-butyltetrahedraneChemische Berichte, 1981, 114(12), 3965-87,
Synthetic Circuit 8
Reaction Conditions
Reference
- Flash vacuum pyrolysis of stabilized phosphorus ylides. Part 1. Preparation of aliphatic and terminal alkynesJournal of the Chemical Society, 1994, (10), 1281-4,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2,5-Dimethyl-2,5-hexanediol Solvents: Xylene ; reflux
Reference
- Industrial-scale manufacture of 3,3-dimethyl-1-butyne and (2E)-1-chloro-6,6-dimethyl-2-hepten-4-yne, intermediates used in the pharmaceutical industryChemik, 2007, 60,,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
Reference
- A Practical Preparation of Terminal Alkynes from AldehydesJournal of Organic Chemistry, 2000, 65(6), 1889-1891,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: 1,4-Dioxane ; 12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Rh(I)-catalyzed addition of alkenylzirconocene chlorides to aldimine derivativesTetrahedron Letters, 2003, 44(5), 923-926,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- An Alternative Approach for the Conversion of Aldehydes to Terminal AlkynesJournal of Organic Chemistry, 1999, 64(18), 6918-6920,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Phosphorus pentachloride ; 11 h, 5 °C → rt
1.2 Reagents: Sodium methoxide Catalysts: 1,2-Bis(bromomethyl)benzene Solvents: Dimethyl sulfoxide ; 2 h, < 30 °C → 30 °C
1.2 Reagents: Sodium methoxide Catalysts: 1,2-Bis(bromomethyl)benzene Solvents: Dimethyl sulfoxide ; 2 h, < 30 °C → 30 °C
Reference
- Regioselective synthesis of novel heterophanes from 4-amino-triazolesIndian Journal of Chemistry, 2004, (3), 670-673,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Phosphorus pentachloride ; 10 min, 170 °C
1.2 2 h, 0 - 5 °C; 9 h, rt
1.3 Solvents: Water ; 30 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.5 Reagents: Sodium methoxide Catalysts: 6,7,8,9-Tetrahydro-15,18-epoxydibenzo[b,h][1,10,5,6]dioxadiazacyclotetradecine Solvents: Dimethyl sulfoxide ; 2 h, 30 °C
1.2 2 h, 0 - 5 °C; 9 h, rt
1.3 Solvents: Water ; 30 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.5 Reagents: Sodium methoxide Catalysts: 6,7,8,9-Tetrahydro-15,18-epoxydibenzo[b,h][1,10,5,6]dioxadiazacyclotetradecine Solvents: Dimethyl sulfoxide ; 2 h, 30 °C
Reference
- Synthesis and structural studies of novel 1,3,4-oxadiazolophanesIndian Journal of Chemistry, 2003, (2), 397-400,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride , N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: N-Methyl-2-pyrrolidone ; 6 h, -10 °C; 1 - 2 h, rt
Reference
- Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compoundsSynlett, 2009, (4), 558-561,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Ammonia , Sodium amide
1.2 Reagents: Ammonium chloride
1.2 Reagents: Ammonium chloride
Reference
- Iron(I)-induced demethanation of tert-butyl-substituted nitriles in the gas phase. A case of remote functionalization of carbon-carbon bondsJournal of the American Chemical Society, 1988, 110(18), 5986-93,
Synthetic Circuit 19
Synthetic Circuit 20
3,3-Dimethyl-1-butyne Raw materials
- N-Benzylidene-4-methylbenzenesulfonamide
- 2-Butanol, 1,1-dichloro-3,3-dimethyl-, 2-methanesulfonate
- 2-Butanol, 1,1,1-trichloro-3,3-dimethyl-, 2-methanesulfonate
- Methanesulfonic acid, trifluoro-, 2,2-dimethyl-1-methylenepropyl ester
- 2-Chloro-3,3-dimethyl-1-butene
- 1-Butene, 1,1-dichloro-3,3-dimethyl-
- Butane, 1-bromo-1-chloro-3,3-dimethyl-
- 2,2-dichloro-3,3-dimethylbutane
- 1,1-DICHLORO-3,3-DIMETHYLBUTANE
- Butane,1,2-dibromo-3,3-dimethyl-
3,3-Dimethyl-1-butyne Preparation Products
3,3-Dimethyl-1-butyne Suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier
(CAS:917-92-0)3,3-Dimethyl-1-butyne
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in Stock/in Stock/in Stock/in Stock/in Stock
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99%/99%/99%/99%/99%
Friday, 30 August 2024 03:46
202.0/169.0/182.0/458.0/1376.0
3,3-Dimethyl-1-butyne Related Literature
-
1. Reactions of co-ordinated ligands. Part 19. Insertion reactions of acetylenes, methylenecyclopropane, and buta-1,3-diene with tricarbonyl(η5-indenyl)methylmolybdenum and dicarbonyl(η5-indenyl)methylironMartin Bottrill,Michael Green J. Chem. Soc. Dalton Trans. 1979 820
-
2. Bromide assisted addition of hydrogen bromide to alkynes and allenesHilton M. Weiss,Kim M. Touchette J. Chem. Soc. Perkin Trans. 2 1998 1523
-
3. Reactions of co-ordinated ligands. Part 41. Synthesis and reactions of cationic functionalised alkyne molybdenum complexes; formation of carbyne and vinylidene complexes and crystal structure of [Mo(CCHPh)Br{P(OMe)3}2(η-C5H5)]Robert G. Beevor,Michael Green,A. Guy Orpen,Ian D. Williams J. Chem. Soc. Dalton Trans. 1987 1319
-
Hao Wu,Yu Liu,Ming-xing He,Hao Wen,Wei Cao,Ping Chen,Yu Tang Org. Biomol. Chem. 2019 17 8408
-
Hongling Li,Min Yang,Xia Zhang,Liang Yan,Jing Li,Yanxing Qi New J. Chem. 2013 37 1343
-
Han-Ying Liu,Samuel E. Neale,Michael S. Hill,Mary F. Mahon,Claire L. McMullin Chem. Sci. 2023 14 2866
-
7. Reactions of co-ordinated ligands. Part 39. The synthesis of carbyne complexes from alkyne molybdenum and tungsten cations; formation and crystal structures of [Mo(CCH2But){P(OMe)3}2(η-C5H5)] and [Mo{C(SiMe3)CH2}{P(OMe)3}2(η5-C9H7)]Stephen R. Allen,Robert G. Beevor,Michael Green,A. Guy Orpen,Kathleen E. Paddick,Ian D. Williams J. Chem. Soc. Dalton Trans. 1987 591
-
Haoxiang Zhang,Lin Guo,Chao Yang,Wujiong Xia Org. Biomol. Chem. 2023 21 5189
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Kyu Sang Chio,Moon Kyeu Park,Byung Hee Han J. Chem. Res. (S) 1998 518
-
Kevin P. McGowan,Matthew E. O'Reilly,Ion Ghiviriga,Khalil A. Abboud,Adam S. Veige Chem. Sci. 2013 4 1145
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Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
(CAS:917-92-0) 3,3-Dimethyl-1-Butyne
98.00%
25kg
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Suzhou Senfeida Chemical Co., Ltd
(CAS:917-92-0)3,3-Dimethyl-1-butyne
99.9%
200kg
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